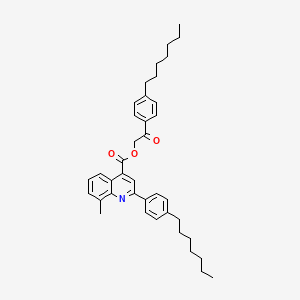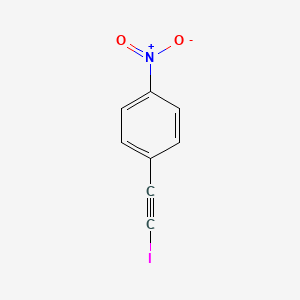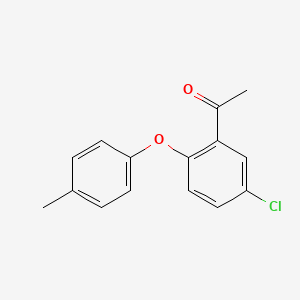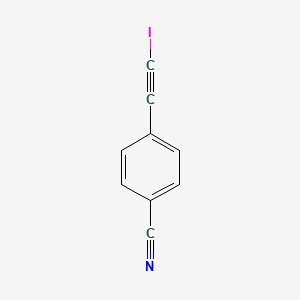![molecular formula C31H28FN3O3S2 B12042103 (5Z)-3-(3-Ethoxypropyl)-5-[(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12042103.png)
(5Z)-3-(3-Ethoxypropyl)-5-[(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with a unique structure. Let’s break it down:
IUPAC Name: (5Z)-3-(3-Ethoxypropyl)-5-[(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one
Molecular Formula: CHFNOS
Molecular Weight: Approximately 532.6 g/mol
Méthodes De Préparation
Synthetic Routes:
The synthesis of this compound involves several steps. One common synthetic route includes the following reactions:
Condensation Reaction: The key step is the condensation of a pyrazolone derivative with a thiazolidinone moiety. This forms the central thiazolidin-4-one ring.
Substitution Reactions:
Methylene Bridge Formation: The methylene bridge between the pyrazolone and thiazolidinone rings is formed via a Wittig reaction.
Industrial Production:
Industrial-scale production methods may involve modifications of the above synthetic route, optimization for yield, and purification processes.
Analyse Des Réactions Chimiques
This compound can participate in various chemical reactions:
Oxidation: The thiazolidin-4-one ring may undergo oxidation under appropriate conditions.
Reduction: Reduction of the carbonyl group in the pyrazolone ring can occur.
Substitution: The fluorobenzyl group is susceptible to nucleophilic substitution.
Cyclization: Intramolecular cyclization reactions may occur due to the presence of multiple functional groups.
Major products formed during these reactions include derivatives with altered side chains or ring structures.
Applications De Recherche Scientifique
This compound has diverse applications:
Medicine: It may exhibit pharmacological properties, such as anti-inflammatory, antitumor, or antimicrobial effects.
Chemical Biology: Researchers study its interactions with biological macromolecules.
Materials Science: Its unique structure may inspire novel materials.
Mécanisme D'action
The compound’s mechanism of action likely involves binding to specific molecular targets. Further research is needed to elucidate these pathways.
Comparaison Avec Des Composés Similaires
Remember that this compound’s detailed properties and applications require further investigation, and ongoing research contributes to our understanding.
: IUPAC name and molecular formula from PubChem: source : Synthesis information from scientific literature. : Potential applications based on structural features. : Mechanism of action details require additional studies. : No direct analogs found; comparison based on structural aspects.
Propriétés
Formule moléculaire |
C31H28FN3O3S2 |
|---|---|
Poids moléculaire |
573.7 g/mol |
Nom IUPAC |
(5Z)-3-(3-ethoxypropyl)-5-[[3-[4-[(4-fluorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C31H28FN3O3S2/c1-2-37-18-6-17-34-30(36)28(40-31(34)39)19-24-20-35(26-7-4-3-5-8-26)33-29(24)23-11-15-27(16-12-23)38-21-22-9-13-25(32)14-10-22/h3-5,7-16,19-20H,2,6,17-18,21H2,1H3/b28-19- |
Clé InChI |
BEPFNZJCITZHNB-USHMODERSA-N |
SMILES isomérique |
CCOCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=C(C=C4)F)C5=CC=CC=C5)/SC1=S |
SMILES canonique |
CCOCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=C(C=C4)F)C5=CC=CC=C5)SC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{1-[2,4-bis(2-methylbutan-2-yl)phenoxy]propyl}-3,5-dichloro-2-hydroxy-4-methylbenzamide](/img/structure/B12042022.png)









![N-(4-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12042081.png)
![3-{(Z)-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12042082.png)

